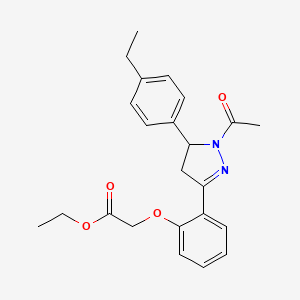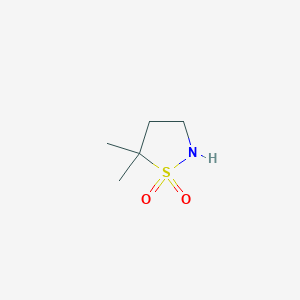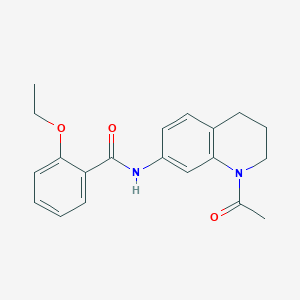
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have significant effects on various biological pathways and has been investigated for its potential use in treating a range of diseases.
Wissenschaftliche Forschungsanwendungen
Neurotropic and Psychotropic Properties : Novel quinoline derivatives, including those related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide, have shown significant neurotropic and psychotropic effects. One such compound demonstrated specific sedative effects and considerable anti-amnesic activity, indicating potential applications in neuroscience and mental health research (Podolsky, Shtrygol’, & Zubkov, 2017).
Antimicrobial Activity : Research has shown that certain quinoline derivatives possess significant antimicrobial properties. This includes the ability to inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Ahmed et al., 2006).
Crystallography and Molecular Structure : Studies focusing on the crystal structures of quinoline derivatives have provided insights into their molecular arrangements and interactions. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can be applied in materials science and drug design (Karmakar, Kalita, & Baruah, 2009).
Corrosion Inhibition : Quinoline compounds have been studied for their effectiveness as corrosion inhibitors, especially for metals like copper. This research has implications for industrial applications, where corrosion prevention is crucial (Zarrouk et al., 2014).
Synthetic Chemistry Applications : The synthesis and structural study of quinoline derivatives have broad applications in synthetic chemistry. Understanding these processes is vital for the development of new synthetic methods and the creation of novel compounds with potential practical applications (Majumdar & Mukhopadhyay, 2003).
Antitubercular and Antimicrobial Activities : Some novel quinolone derivatives have shown promising results in antitubercular and antimicrobial activity screening, highlighting their potential as therapeutic agents in treating infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-9-5-4-8-17(19)20(24)21-16-11-10-15-7-6-12-22(14(2)23)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJEVZVCPXLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)
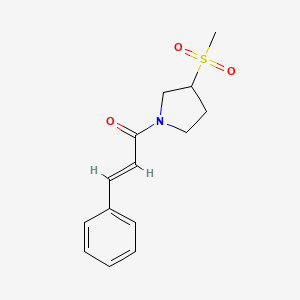
![3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2796803.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)
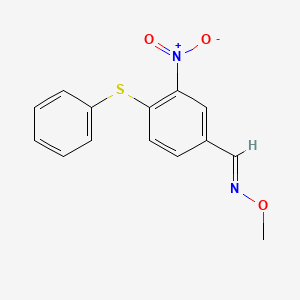
![5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2796811.png)
